molecular formula C22H23N3O2 B14953184 3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B14953184
M. Wt: 361.4 g/mol
InChI Key: JPTKMCNJDHLIRF-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound featuring an indole structure Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: Another indole derivative with similar structural features but different biological activities.

    Indole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth regulation.

    Oxindole derivatives: Compounds with an oxidized indole ring, exhibiting different chemical and biological properties.

Uniqueness

3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to its specific functional groups and the potential for diverse chemical modifications. Its dual indole structure provides a versatile platform for studying various biological activities and developing new therapeutic agents.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-indol-1-yl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H23N3O2/c1-27-18-6-7-20-19(14-18)17(15-24-20)8-11-23-22(26)10-13-25-12-9-16-4-2-3-5-21(16)25/h2-7,9,12,14-15,24H,8,10-11,13H2,1H3,(H,23,26)

InChI Key

JPTKMCNJDHLIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

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